(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including a sulfinyl group, a phenyl group, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and control.
Catalyst Optimization: Developing and using more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide to sulfone conversion.
Reduction: Lithium aluminum hydride (LiAlH4) for sulfoxide to sulfide conversion.
Substitution: Halogenating agents like bromine (Br2) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: Potential use as a chiral building block in the synthesis of pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis to induce chirality in reactions.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(®-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with similar chemical properties but different biological activity.
®-2-(2-(Phenylsulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: A similar compound lacking the tert-butyl group, which may affect its reactivity and applications.
Uniqueness
®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the sulfinyl group and the oxazole ring, which confer distinct chemical and biological properties. The chiral centers add to its complexity and potential for enantioselective applications.
Properties
Molecular Formula |
C25H25NO2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4R)-2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29?/m0/s1 |
InChI Key |
ZIDRZTBFZIWXMW-RBQQCVMASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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